Chlordiethylphosphin

Übersicht

Beschreibung

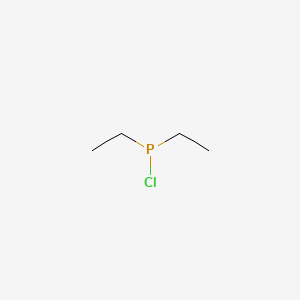

Chlorodiethylphosphine is a chemical compound with the molecular formula C4H10ClP . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular weight of Chlorodiethylphosphine is 124.54900 . The exact molecular structure can be determined using various analytical techniques, but specific details are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

C4H10ClP C_4H_{10}ClP C4H10ClP

, ist eine vielseitige Organophosphorverbindung mit mehreren Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine umfassende Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen:Synthese von Organophosphorverbindungen

CDEP dient als Vorläufer bei der Synthese verschiedener Organophosphorverbindungen. Es ist besonders nützlich bei der Herstellung von Phosphinen, die wichtige Liganden in Übergangsmetallkomplexen sind, die in der homogenen Katalyse eingesetzt werden .

Katalysatoren in organischen Reaktionen

Aufgrund seiner Phosphingruppe wirkt CDEP als Katalysator in mehreren organischen Reaktionen, darunter die Buchwald-Hartwig-Kreuzkupplung und die Suzuki-Miyaura-Kupplung. Diese Reaktionen sind grundlegend für die Herstellung komplexer organischer Moleküle für Pharmazeutika und Agrochemikalien .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft wird CDEP zur Oberflächenmodifizierung und zur Herstellung funktionaler Materialien eingesetzt. Seine Reaktivität mit verschiedenen Substraten ermöglicht die Entwicklung von Materialien mit gewünschten chemischen Eigenschaften für industrielle Anwendungen .

Chemische Synthese

CDEP wird in der chemischen Synthese als Reagenz verwendet, insbesondere bei der Bildung von C-P-Bindungen. Dies ist entscheidend für die Herstellung von Pestiziden, Flammschutzmitteln und Weichmachern .

Chromatographie

Als Standard in der chromatografischen Analyse trägt CDEP zur Identifizierung und Quantifizierung von phosphorhaltigen Verbindungen bei. Seine bekannten Eigenschaften bieten eine Basis für den Vergleich in analytischen Verfahren .

Analytische Chemie

In der analytischen Chemie wird CDEP zur Detektion von Spurenelementen und Verunreinigungen eingesetzt. Seine chemische Reaktivität kann genutzt werden, um bestimmte Verbindungen in einer Mischung zu isolieren oder zu identifizieren .

Forschung in den Lebenswissenschaften

CDEP findet Anwendungen in der Forschung der Lebenswissenschaften als Zwischenprodukt bei der Synthese biologisch aktiver Moleküle. Es wird verwendet, um Phosphingruppen in Biomoleküle einzuführen, was die Untersuchung biologischer Prozesse unterstützt .

Sicherheits- und Handhabungsforschung

Aufgrund seiner reaktiven Natur ist die Forschung zur sicheren Handhabung und Lagerung von CDEP entscheidend. Sie liefert Erkenntnisse zur Bewirtschaftung reaktiver Chemikalien und zur Vermeidung von Unfällen in Labor- und Industrieumgebungen .

Safety and Hazards

Wirkmechanismus

Target of Action

Chlorodiethylphosphine is a chemical compound used in various chemical reactions

Mode of Action

It is known to participate in various types of chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The exact interaction of Chlorodiethylphosphine with its targets and the resulting changes are subject to further scientific investigation.

Biochemical Pathways

Given its involvement in various types of chemical reactions , it can be inferred that Chlorodiethylphosphine may influence multiple biochemical pathways

Result of Action

Given its involvement in various types of chemical reactions , it can be inferred that Chlorodiethylphosphine may have diverse molecular and cellular effects

Eigenschaften

IUPAC Name |

chloro(diethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJBDKCHQWVDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218699 | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686-69-1 | |

| Record name | Chlorodiethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiethylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorodiethylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2F4UN8FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

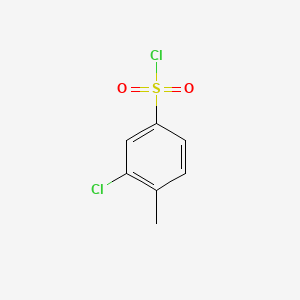

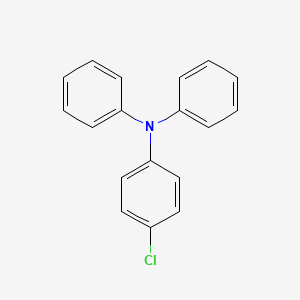

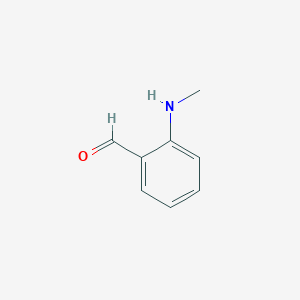

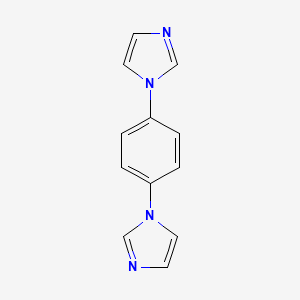

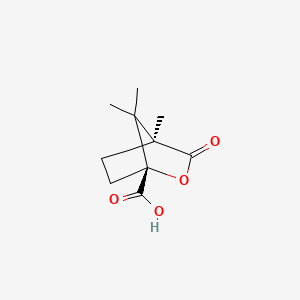

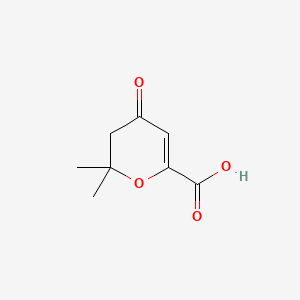

Feasible Synthetic Routes

Q & A

Q1: What are the primary reactions chlorodiethylphosphine is known to undergo, and what intermediates are involved?

A1: Chlorodiethylphosphine (Et2PCl) is known to react with carbon tetrachloride (CCl4), ultimately yielding chloro-(chloromethyl)diethylphosphonium chloride (Et2P(Cl)CH2Cl Cl-) and chlorodiethylphosphine as the final product. This reaction proceeds through key intermediates: diethyltrichloromethylphosphine (Et2PCCl3) and diethylphosphine hydrogen chloride (Et2PCl·HCl). [] The exact mechanism of transformation from these intermediates to the final products requires further investigation.

Q2: How does the solvolysis rate of chlorodiethylphosphine compare to similar organophosphorus compounds?

A2: Research has shown that the solvolysis rate of chlorodiethylphosphine in ethanol is significantly influenced by various factors like concentration, the presence of acids, and the addition of other solvents. [] Interestingly, its ethanolysis rate is slower than that of dialkyl phosphorochloridites and dialkyl/diaryl phosphinyl chlorides. [] This difference highlights the impact of the phosphorus atom's substituents on its reactivity in nucleophilic substitution reactions.

Q3: Can chlorodiethylphosphine be used to synthesize more complex molecules, and what are the potential applications of such molecules?

A3: Yes, chlorodiethylphosphine serves as a valuable precursor in synthesizing cobalt selenide clusters. [] These clusters, when combined with poly-3-hexyl thiophene (P3HT), show promise as acceptor materials in organic electronic applications. [] For example, Co6Se8(P(Et)2(C4H2SBr))6, synthesized using chlorodiethylphosphine-derived ligands, exhibits efficient charge transfer with P3HT, suggesting potential in organic photovoltaic devices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)